molecular formula C6H3BrFNO B2777351 6-Bromo-2-fluoronicotinaldehyde CAS No. 1227588-87-5

6-Bromo-2-fluoronicotinaldehyde

Cat. No.: B2777351
CAS No.: 1227588-87-5
M. Wt: 203.998
InChI Key: GBONPTFJICEPBX-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoronicotinaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential biological activity. It is a heterocyclic aromatic compound with the molecular formula C₆H₃BrFNO and a molecular weight of 204.00 g/mol . This compound is primarily used in research settings and is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoronicotinaldehyde typically involves the bromination and fluorination of nicotinaldehyde derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The production process involves careful control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoronicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the bromine or fluorine atoms.

    Oxidation Reactions: Carboxylic acids.

    Reduction Reactions: Alcohols.

Scientific Research Applications

6-Bromo-2-fluoronicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored as a precursor for the development of new drug candidates targeting various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoronicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-fluoronicotinaldehyde is unique due to its specific combination of bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

6-bromo-2-fluoropyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBONPTFJICEPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227588-87-5
Record name 6-bromo-2-fluoropyridine-3-carbaldehyde
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